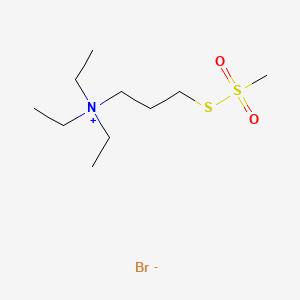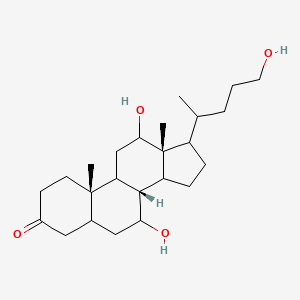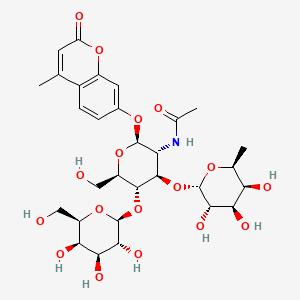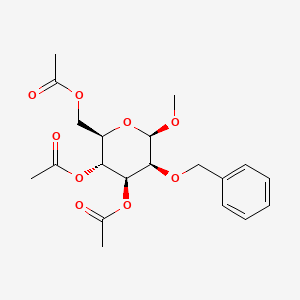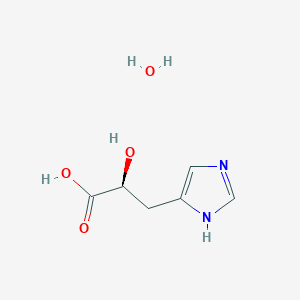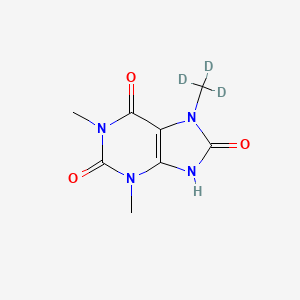
Fmoc-L-Homoarginine Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Homoarginine Hydrochloride Salt is a chemical compound with the molecular formula C22 H26 N4 O4 . Cl H and a molecular weight of 446.93 . It falls under the categories of enzyme inhibitors, modified amino acids, and additional cancer bioactive molecules . It is also known as an inhibitor of alkaline phosphatase isoenzyme .
Molecular Structure Analysis
The molecular structure of Fmoc-L-Homoarginine Hydrochloride Salt is represented by the formula C22 H26 N4 O4 . Cl H . The InChI code for this compound is 1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 .
Physical And Chemical Properties Analysis
Fmoc-L-Homoarginine Hydrochloride Salt has a molecular weight of 446.93 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Surfactant Properties and Chiroptical Spectroscopy
Fmoc-amino acid derivatives have been identified for their surfactant properties, where compounds like FMOC-L-valine and FMOC-L-leucine show concentration-dependent solution behavior indicative of surfactant-like activity. These findings suggest potential applications in materials science for the design of new surfactants and in studying the chiroptical properties of similar compounds (R. Vijay & P. Polavarapu, 2012).
Phase Behavior in Water-DMSO Mixtures
Research on Fmoc-homoarginine (Fmoc-hArg) has revealed unique phase behavior in water-DMSO mixtures, where the solution's characteristics change with the addition of water, highlighting its potential for creating materials with tunable properties (Nikesh Narang & Takahiro Sato, 2022).
Peptide Synthesis and Drug Delivery
Fmoc-protected amino acids are crucial for peptide synthesis, enabling the development of neoglycopeptides and other peptides with potential therapeutic applications. This underscores the role of Fmoc-L-Homoarginine Hydrochloride Salt in facilitating peptide synthesis and its implications in drug delivery systems (M. Carrasco et al., 2003).
Biofabrication and Biomaterials
The application of Fmoc-peptides in biofabrication demonstrates their ability to form nanofiber scaffolds, suggesting a pathway for using Fmoc-L-Homoarginine Hydrochloride Salt in developing 3D structures for biomedical applications, such as tissue engineering and controlled drug release (L. Chronopoulou et al., 2014).
Biocompatibility Studies
Studies on similar Fmoc-protected peptides have evaluated their biocompatibility, particularly in ophthalmological applications, indicating the potential of Fmoc-L-Homoarginine Hydrochloride Salt in creating biocompatible materials suitable for medical implants and drug delivery systems (Liang Liang et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-L-Homoarginine Hydrochloride Salt primarily targets alkaline phosphatase isoenzymes . Alkaline phosphatase is a crucial enzyme involved in many biological processes, including phosphate metabolism and bone mineralization.
Mode of Action
The compound acts as an inhibitor of alkaline phosphatase isoenzymes . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.
Propriétés
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMGZUUYMRKGJ-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675910 |
Source


|
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208174-14-5 |
Source


|
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
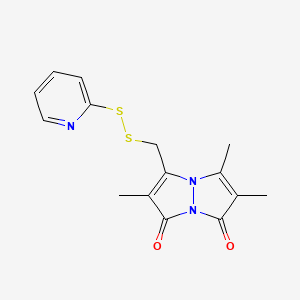
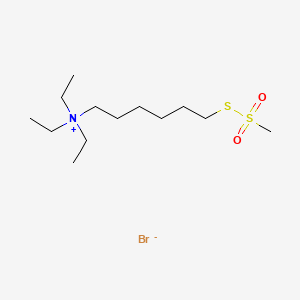
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
